![molecular formula C17H21ClN4O2S B2798115 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide CAS No. 921486-97-7](/img/structure/B2798115.png)
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazol-urea derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry . They contain a thiazole ring, which is an aromatic heterocyclic compound, and a urea group .
Synthesis Analysis
Thiazol-urea derivatives can be synthesized from commercially available compounds such as 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone and thiourea in absolute ethanol . All nitro compounds were reduced completely with Fe-NH4Cl under standard condition to readily give the corresponding amines .Molecular Structure Analysis
The molecular structure of thiazol-urea derivatives is characterized by the presence of a thiazole ring and a urea group . The thiazole ring is an important aromatic heterocyclic moiety found in a large number of anticancer agents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazol-urea derivatives include the reaction of 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone with thiourea to form the thiazol-urea core, followed by the reduction of the nitro compounds with Fe-NH4Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazol-urea derivatives can vary depending on the specific substituents attached to the thiazole ring and the urea group . For example, some thiazol-urea derivatives have been found to have more aqueous solubility than Sorafenib .Applications De Recherche Scientifique
- Targeted Kinase Inhibition : Derived from the structure-activity relationship of compounds like Sorafenib and Quizartinib, this thiazol-urea derivative was designed to improve the druggability of target compounds . Specifically, compound 6h demonstrated potent anti-hepatocellular carcinoma activity, particularly against HepG2 cells, with an IC50 of 5.62 μM. It effectively inhibited C-RAF/FLT3 kinases, suppressed HepG2 colony formation, and induced cell cycle arrest and apoptosis. These findings suggest that compound 6h represents a novel C-RAF/FLT3 inhibitor deserving further investigation.
- Aqueous Solubility Enhancement : Low aqueous solubility is a common challenge in kinase inhibitor formulation. Compound 6h was predicted to have better aqueous solubility than Sorafenib, which is significant for drug development . This property could enhance its bioavailability and therapeutic efficacy.
- Thiazole Moiety : Thiazole is an essential aromatic heterocyclic moiety found in many successful anticancer agents. FDA-approved drugs containing thiazole, such as Dasatinib and Dabrafenib, have achieved remarkable results . Researchers continue to explore thiazole derivatives, including 4-phenylthiazol compounds, for their potential in inhibiting cancer cell proliferation, migration, and invasion.
- Hydrophilic Side Moiety : The design of thiazol-urea derivatives with hydrophilic side moieties aims to enhance their pharmacokinetic properties. Such modifications can impact solubility, distribution, and overall drug behavior .
Cancer Research
Drug Development
Medicinal Chemistry
Chemical Synthesis
Pharmacokinetics and ADMET Properties
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on thiazol-urea derivatives could include further exploration of their potential as anticancer agents, as well as investigation of other potential therapeutic applications . Additionally, modifications to the thiazol-urea core structure could be explored to improve the druggability of these compounds .
Propriétés
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-2-3-4-8-19-15(23)10-14-11-25-17(21-14)22-16(24)20-13-7-5-6-12(18)9-13/h5-7,9,11H,2-4,8,10H2,1H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQYNXOBUTJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-pentylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.